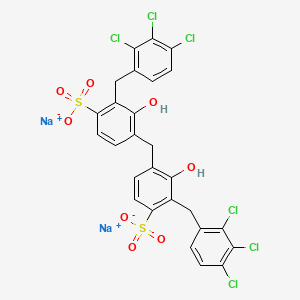
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes multiple functional groups such as hydroxyl, trichlorophenyl, and benzenesulphonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of trichlorophenylmethanol with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonate ester. This intermediate is then reacted with formaldehyde and sodium hydroxide to introduce the methylene bridge and form the final disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The key steps include the careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography may be employed to remove impurities and obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichlorophenyl groups can be reduced to form less chlorinated derivatives.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of sulfonate derivatives.
Aplicaciones Científicas De Investigación
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its trichlorophenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The trichlorophenyl groups may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) can be compared with other similar compounds, such as:
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its luminescent properties and used in light-emitting devices.
Sulfonated phenylmethanes: Used in various industrial applications as surfactants and detergents.
Propiedades
Número CAS |
90604-81-2 |
|---|---|
Fórmula molecular |
C27H16Cl6Na2O8S2 |
Peso molecular |
791.2 g/mol |
Nombre IUPAC |
disodium;3-hydroxy-4-[[2-hydroxy-4-sulfonato-3-[(2,3,4-trichlorophenyl)methyl]phenyl]methyl]-2-[(2,3,4-trichlorophenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C27H18Cl6O8S2.2Na/c28-18-5-1-12(22(30)24(18)32)10-16-20(42(36,37)38)7-3-14(26(16)34)9-15-4-8-21(43(39,40)41)17(27(15)35)11-13-2-6-19(29)25(33)23(13)31;;/h1-8,34-35H,9-11H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
Clave InChI |
LSMLFLUGNXFEOL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C(=C1CC2=C(C(=C(C=C2)S(=O)(=O)[O-])CC3=C(C(=C(C=C3)Cl)Cl)Cl)O)O)CC4=C(C(=C(C=C4)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


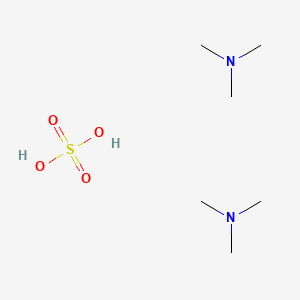
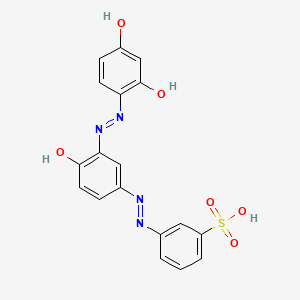
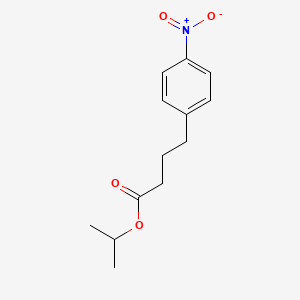

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
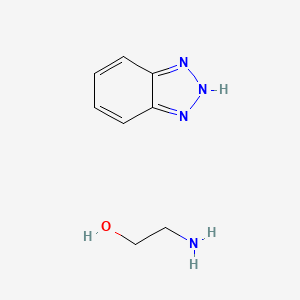
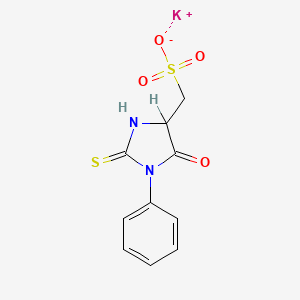

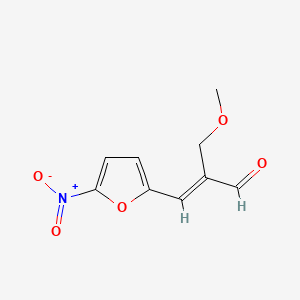
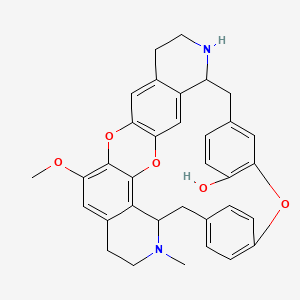
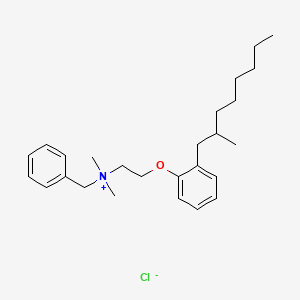


![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
